molecular formula C5H5N3O2 B2480945 6-Hydroxypyridazine-3-carboxamide CAS No. 60184-73-8

6-Hydroxypyridazine-3-carboxamide

Cat. No. B2480945
Key on ui cas rn: 60184-73-8
M. Wt: 139.114
InChI Key: XBQRGTPJNIKNIB-UHFFFAOYSA-N
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Patent
US06821972B2

Procedure details

6-Oxo-1,6-dihydropyridazine-3-carboxamide (J. Chem. Soc. 1948, 2195) (1.1 g, 8.0 mmol) was suspended in dichloromethane (20 mL), cooled to 0° C. then pyridine (1.3 mL, 16 mmol) and trifluoroacetic anhydride (1.2 mL, 8.4 mmol) were added and the reaction was stirred at room temperature for 1 hour. A further 5 mL of pyridine was added to aid solubility and then the reaction was warmed to room temperature and stirred overnight. The mixture was diluted with water (100 mL) and then extracted with dichloromethane (3×100 mL). The combined organic extracts were dried (Na2SO4), the solvent was removed in vacuo, with residual pyridine removed by azeotroping with toluene. The residue was purified by flash chromatography on silica gel (dichloromethane/methanol 95:5 as eluant) to give the title compound as an off-white solid (0.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]([NH2:10])=O)[CH:4]=[CH:3]1.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl.O>[O:1]=[C:2]1[NH:7][N:6]=[C:5]([C:8]#[N:10])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C1C=CC(=NN1)C(=O)N
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo, with residual pyridine
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (dichloromethane/methanol 95:5 as eluant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C=CC(=NN1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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